4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one
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Overview
Description
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one is a synthetic organic compound that belongs to the class of oxazoles It is characterized by the presence of a chlorobenzoyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one typically involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1,2-oxazol-5(2H)-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The oxazole ring can be hydrolyzed to produce carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzoyl chloride
- 3-Methyl-1,2-oxazol-5(2H)-one
- 4-Chlorobenzoyl chloride
Comparison
Compared to similar compounds, 4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one is unique due to the presence of both the chlorobenzoyl and oxazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111460-94-7 |
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Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-(3-chlorobenzoyl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(15)16-13-6)10(14)7-3-2-4-8(12)5-7/h2-5,13H,1H3 |
InChI Key |
KXGZIBXCIXJDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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